ethyl 4-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Overview
Description
Ethyl 4-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a useful research compound. Its molecular formula is C23H25ClN2O4S and its molecular weight is 461.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 460.1223562 g/mol and the complexity rating of the compound is 666. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
These compounds are synthesized through various chemical reactions, including the Biginelli reaction, which is a multi-component reaction process. The synthesis aims to create novel chromone-pyrimidine coupled derivatives with potential antimicrobial and antifungal activities. Notably, the derivatives exhibit a wide range of biological activities, which are attributed to their structural features, such as the presence of fluoro or methoxy groups on the chromone ring and sulfur or oxygen groups on the pyrimidine ring. The synthesis process often employs environmentally friendly methods, like using ionic liquids as solvents, highlighting the push towards greener chemistry practices (Tiwari et al., 2018; Nikalje et al., 2017).
Biological Activities
The derivatives of ethyl 4-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate have been explored for their antimicrobial, antifungal, and anticancer activities. Some compounds show significant potency against various bacterial and fungal strains, comparable to standard drugs like miconazole. Their mode of action has been studied through enzyme assay studies, revealing interactions with key biological targets. Molecular docking studies further elucidate the binding interactions of these compounds with receptors, providing insights into their potential mechanism of action (Tiwari et al., 2018).
Drug Development Potential
The evaluation of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) parameters for these synthesized compounds indicates good oral drug-like properties, suggesting they could be developed into oral drug candidates. Additionally, cytotoxicity tests against human cancer cell lines show that some compounds are non-cytotoxic, further supporting their potential for drug development. An in vivo acute oral toxicity study indicated that the compounds are non-toxic, highlighting their safety profile (Tiwari et al., 2018).
Antioxidant and Radioprotective Activities
Some derivatives have been studied for their antioxidant and radioprotective activities. They have shown potential in reducing oxidative stress induced by ionizing radiation, suggesting their usefulness in radioprotection. These findings are critical for developing new therapeutic agents that can mitigate radiation-induced damage (Mohan et al., 2014).
Properties
IUPAC Name |
ethyl 4-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN2O4S/c1-4-28-19-12-16(8-11-18(19)30-13-15-6-9-17(24)10-7-15)21-20(22(27)29-5-2)14(3)25-23(31)26-21/h6-12,21H,4-5,13H2,1-3H3,(H2,25,26,31) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPSBNRWMXTNCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(NC(=S)N2)C)C(=O)OCC)OCC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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